
4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene
Overview
Description
4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is an organic compound with the molecular formula C11H11BrF2N2O2. This compound is characterized by the presence of a bromine atom, two fluorine atoms, a nitro group, and a piperidine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-nitroaniline and 4,4-difluoropiperidine.
Nucleophilic Substitution: The 4-bromo-2-nitroaniline undergoes a nucleophilic substitution reaction with 4,4-difluoropiperidine in the presence of a suitable base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors to control reaction conditions and ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or column chromatography to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its structural features.
Pathways Involved: It may modulate biological pathways by binding to active sites or altering the conformation of target proteins, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-fluoro-2-nitrobenzene: Similar structure but with a single fluorine atom.
2-Bromo-4-(4,4-difluoropiperidin-1-yl)nitrobenzene: Similar structure but with the bromine atom at a different position.
Uniqueness
4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene is unique due to the presence of both bromine and two fluorine atoms, which impart distinct electronic and steric properties. These features make it a valuable compound for various chemical transformations and research applications.
Biological Activity
4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene, with the CAS number 1774894-40-4, is an organic compound notable for its unique structure that includes a bromine atom, two fluorine atoms, a piperidine ring, and a nitro group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Molecular Structure
The molecular formula of this compound is with a molecular weight of 321.12 g/mol. The structure can be represented as follows:
Physical Properties
Property | Value |
---|---|
Molecular Weight | 321.12 g/mol |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Flash Point | N/A |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to diverse biological effects. The presence of the piperidine ring and fluorine atoms enhances the compound's binding affinity and specificity for its targets.
Research Findings
Recent studies have explored the impact of fluorination on the biological activity of compounds similar to this compound. For instance, fluorinated derivatives have shown increased potency in inhibiting histone deacetylases (HDACs), which are crucial in cancer biology. A study indicated that fluorinated compounds exhibited improved cytotoxicity against various human cancer cell lines compared to their non-fluorinated counterparts .
Case Studies
- Inhibition of HDACs : A study demonstrated that fluorinated compounds had IC50 values in the low micromolar range against several human cell lines, indicating significant inhibitory effects on HDACs .
- Selective Cytotoxicity : Another investigation highlighted the selective cytotoxicity of certain nitroaromatic compounds towards cancer cells while sparing normal cells. This selectivity is vital for developing targeted cancer therapies .
- Neuropharmacology : The compound's structure suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems .
Comparative Analysis
To better understand the biological implications of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene | Similar halogenated structure | Potential HDAC inhibition |
6-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene | Slightly altered position of bromine | Varies in potency |
5-Bromo-2-(4-fluoropyridinyl)nitrobenzene | Contains a pyridine ring instead | Different interaction profile |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene, considering its bromine and nitro substituents?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:
Nitro group introduction : Nitration of a bromobenzene precursor under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to ensure regioselectivity.
Piperidine coupling : Nucleophilic aromatic substitution (SNAr) at the ortho position to the nitro group, using 4,4-difluoropiperidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol.
Key Considerations : Steric hindrance from the difluoropiperidine group may require elevated temperatures or prolonged reaction times. Monitor reaction progress via TLC or LC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC experiments. The nitro group deshields adjacent protons (δ ~8.0–8.5 ppm), while the difluoropiperidine protons appear as complex multiplets (δ ~2.5–3.5 ppm) .
- X-ray Crystallography : Resolve regiochemistry and confirm substituent positions. Heavy atoms (Br, F) enhance scattering contrast .
- HRMS : Confirm molecular weight (e.g., ESI+ mode with sodium adducts).
Q. What are the key stability considerations for handling and storing this compound?
Methodological Answer:
- Thermal Stability : Avoid temperatures >100°C due to the nitro group’s explosivity risk. Store in a desiccator at 2–8°C.
- Light Sensitivity : Protect from UV exposure to prevent decomposition (use amber vials).
- Moisture Sensitivity : The difluoropiperidine moiety may hydrolyze slowly; store under inert gas (N₂/Ar) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electronic effects. The nitro group’s electron-withdrawing nature activates the benzene ring for SNAr at specific positions.
- Fukui Function Analysis : Identify electrophilic/nucleophilic sites. The bromine atom may act as a leaving group in further substitutions .
Q. What strategies resolve contradictory data in reaction yields when introducing different substituents to the benzene ring?
Methodological Answer:
- Design of Experiments (DoE) : Vary temperature, solvent polarity (e.g., DMF vs. THF), and base strength (e.g., NaH vs. K₂CO₃) to identify optimal conditions.
- Kinetic Studies : Use in-situ IR or Raman spectroscopy to monitor intermediate formation. For example, competing pathways (e.g., elimination vs. substitution) may explain yield discrepancies .
Q. What are the challenges in achieving regioselective functionalization of the benzene ring in this compound?
Methodological Answer:
- Directing Effects : The nitro group is a meta-director, while bromine is ortho/para-directing. Use protecting groups (e.g., silyl ethers) to temporarily block reactive sites.
- Transition Metal Catalysis : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) may require careful ligand selection (e.g., SPhos) to mitigate steric hindrance from the difluoropiperidine group .
Q. How does the difluoropiperidine moiety influence the compound’s electronic properties and intermolecular interactions?
Methodological Answer:
- Electron-Withdrawing Effect : Fluorine atoms increase the piperidine’s electronegativity, polarizing adjacent C–H bonds and enhancing hydrogen-bond acceptor capacity.
- X-ray Analysis : Crystal packing often shows C–H···O/F interactions, stabilizing the lattice. Compare with non-fluorinated analogs to quantify these effects .
Q. What methodologies assess the compound’s potential as a kinase inhibitor or other biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase). The nitro group may engage in π-π stacking with aromatic residues.
- In Vitro Assays : Test cytotoxicity (MTT assay) and kinase inhibition (ADP-Glo™) at varying concentrations (1–100 µM). Cross-reference with structurally similar inhibitors .
Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?
Methodological Answer:
- Solvent Effects : Simulate shifts in DMSO-d₆ or CDCl₃ using the IEF-PCM model.
- Conformational Analysis : Rotamer populations of the difluoropiperidine ring (chair vs. boat) can shift proton environments. Use NOESY to identify dominant conformers .
Q. What safety protocols are critical when working with this compound under high-temperature or catalytic conditions?
Methodological Answer:
Properties
IUPAC Name |
1-(5-bromo-2-nitrophenyl)-4,4-difluoropiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2N2O2/c12-8-1-2-9(16(17)18)10(7-8)15-5-3-11(13,14)4-6-15/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEQXXGABKFYPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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